molecular formula C11H11N3O3 B15356009 4-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid

4-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B15356009
M. Wt: 233.22 g/mol
InChI Key: CRLMOQBGMKEFBK-UHFFFAOYSA-N
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Description

4-Methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyridine ring substituted with a methoxy group and a 4-methylimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis , which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone derivatives under acidic conditions. The resulting indole derivative can then undergo further functionalization to introduce the methoxy and methylimidazolyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted pyridines or imidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a candidate for drug design and discovery.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 4-Methoxy-5-(3-methylimidazol-1-yl)pyridine-2-carboxylic acid

  • 4-Methoxy-5-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid

  • 4-Methoxy-5-(4-methylthiazol-2-yl)pyridine-2-carboxylic acid

Uniqueness: 4-Methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.

This comprehensive overview highlights the significance of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)9-4-12-8(11(15)16)3-10(9)17-2/h3-6H,1-2H3,(H,15,16)

InChI Key

CRLMOQBGMKEFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CN=C(C=C2OC)C(=O)O

Origin of Product

United States

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